5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Description
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2/c1-10(2)11(3,4)16-12(15-10)8-5-9(13)7-14-6-8/h5-7H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAISWHFZWZZBBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201178391 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201178391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073354-99-0 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201178391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminopyridine-5-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C11H17BN2O2
- Molecular Weight : 219.08 g/mol
- CAS Number : 754214-56-7
The presence of the dioxaborolane moiety contributes to its reactivity and makes it suitable for various chemical transformations.
Covalent Organic Frameworks (COFs)
One of the prominent applications of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is in the synthesis of Covalent Organic Frameworks (COFs). These materials are characterized by their high surface area and tunable porosity, making them ideal for applications in gas storage and separation. The compound serves as a building block for COFs that exhibit photocatalytic properties, which can be utilized in hydrogen production and environmental remediation through photocatalytic reactions .
Photocatalysis
The incorporation of this compound into COFs has been shown to enhance photocatalytic activity under visible light. This property is particularly valuable for applications in solar energy conversion and environmental cleanup processes. The unique structural features allow for efficient charge separation and transfer during photocatalytic reactions .
Cross-Coupling Reactions
This compound is also utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. In these reactions, the compound acts as a boronic acid derivative that can react with various electrophiles to form biaryl compounds. This application is crucial in the synthesis of pharmaceuticals and agrochemicals where complex organic molecules are required .
Functionalization
The dioxaborolane group allows for selective functionalization at the pyridine ring. This versatility enables chemists to introduce various substituents that can modify the electronic and steric properties of the resulting compounds. Such modifications are essential in developing new materials with tailored properties for specific applications .
Anticancer Activity
Research has indicated that derivatives of this compound may possess anticancer properties. Preliminary studies suggest that these compounds can inhibit specific cancer cell lines by interfering with signaling pathways involved in cell proliferation and survival. The boron atom's unique properties may enhance the bioactivity of these compounds compared to traditional medicinal agents .
Drug Delivery Systems
The ability to functionalize this compound opens avenues for its use in drug delivery systems. By attaching therapeutic agents to the boron-containing moiety, researchers can create targeted delivery vehicles that improve the efficacy and reduce side effects of drugs. This application is particularly promising in cancer therapy where localized treatment is desired .
Data Summary Table
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Materials Science | Synthesis of COFs | High surface area; photocatalytic activity |
| Organic Synthesis | Cross-coupling reactions | Formation of biaryl compounds |
| Medicinal Chemistry | Anticancer activity; drug delivery systems | Targeted therapy; improved bioactivity |
Mechanism of Action
The mechanism by which 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine exerts its effects primarily involves its participation in cross-coupling reactions. In Suzuki-Miyaura coupling, the compound undergoes oxidative addition to the palladium catalyst, followed by transmetalation with the aryl halide and reductive elimination to form the biaryl product. The molecular targets and pathways involved are typically the active sites of enzymes or receptors in biological systems, where the synthesized biaryl compounds can interact and modulate biological activity.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Commercial Availability and Handling
- Pricing : The parent compound is priced at ¥168.00/g (95% purity) , while specialized derivatives (e.g., trifluoromethyl-substituted) cost significantly more due to synthetic complexity .
- Safety : Hazard statements (H315, H319, H335) apply to dimethylated analogues, requiring precautions against skin/eye irritation and respiratory sensitization .
Biological Activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and various applications in medicinal chemistry.
The compound has the following chemical characteristics:
- Molecular Formula : C13H17BN2O
- Molecular Weight : 244.10 g/mol
- CAS Number : 754214-56-7
- InChI Key : NLTIETZTDSJANS-UHFFFAOYSA-N
Table 1 summarizes the key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H17BN2O |
| Molecular Weight | 244.10 g/mol |
| CAS Number | 754214-56-7 |
| InChI Key | NLTIETZTDSJANS-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Research indicates that compounds containing boron can act as inhibitors for specific proteases and kinases, which are crucial in various signaling pathways.
Case Studies and Research Findings
- Inhibition of DYRK1A : A study demonstrated that derivatives of similar boron compounds exhibited significant inhibition of DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), an enzyme implicated in several neurological disorders. The synthesized compounds showed nanomolar-level inhibitory activity through enzymatic assays .
- Antiviral Properties : Another investigation focused on the inhibition of SARS-CoV-2 main protease (Mpro). Compounds structurally related to this compound were tested for their ability to inhibit Mpro activity in vitro. Results indicated a reduction in enzyme activity by approximately 23% at a concentration of 20 μM .
- Toxicity and Safety Profile : Toxicological assessments revealed that the compound is harmful if swallowed (H301) and may pose acute toxicity risks . This highlights the importance of careful handling and further safety evaluations in therapeutic contexts.
Applications in Medicinal Chemistry
The unique structural features of this compound make it a candidate for drug development:
- Cancer Therapy : Its ability to inhibit specific kinases positions it as a potential therapeutic agent in oncology.
- Neurodegenerative Diseases : The inhibition of DYRK1A suggests possible applications in treating conditions like Down syndrome and Alzheimer's disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic strategy for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine involves the borylation of a halogenated pyridin-3-amine precursor, typically a bromopyridin-3-amine derivative, using bis(pinacolato)diboron as the boron source.
- Starting Material: 3-bromopyridin-5-amine or a closely related halogenated pyridin-3-amine.
- Reagents: Bis(pinacolato)diboron (B2pin2), a palladium catalyst such as Pd(dppf)Cl2 (dichlorobis(diphenylphosphino)ferrocene palladium(II)), and a base like potassium acetate or potassium carbonate.
- Solvent: Commonly used solvents include dimethylformamide (DMF), 1,4-dioxane, or tetrahydrofuran (THF).
- Reaction Conditions: The reaction is carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation, typically at elevated temperatures ranging from 80°C to 100°C.
- Duration: The reaction time varies from several hours up to 24 hours to ensure complete conversion.
The process follows a palladium-catalyzed cross-coupling mechanism where the palladium catalyst facilitates the oxidative addition of the aryl halide, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronic ester.
Detailed Research Findings and Optimization
Research literature and industrial practices indicate that optimizing the reaction parameters—such as catalyst loading, base selection, temperature, and solvent choice—significantly affects the yield and purity of this compound.
| Parameter | Typical Range/Choice | Effect on Outcome |
|---|---|---|
| Catalyst loading | 1–5 mol% Pd(dppf)Cl2 | Higher loading increases rate but costlier |
| Base | Potassium acetate, carbonate | Influences reaction rate and selectivity |
| Solvent | 1,4-Dioxane, DMF, THF | Solubility and reaction kinetics impact |
| Temperature | 80–100°C | Higher temp increases conversion but may cause side reactions |
| Reaction time | 6–24 hours | Longer times improve yield but risk degradation |
Industrial-Scale Preparation
Scaling up the laboratory synthesis to industrial production involves:
- Continuous Flow Reactors: To improve heat and mass transfer, enhancing reaction control and safety.
- Automated Systems: For precise reagent addition and monitoring to maintain consistent quality.
- Purification: Crystallization or chromatographic methods to achieve >98% purity, critical for pharmaceutical applications.
- Waste Management: Efficient handling of palladium residues and solvents to comply with environmental regulations.
Comparative Analysis with Related Compounds
The preparation method resembles those for other pyridine boronic esters, such as 5-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile and 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which also utilize palladium-catalyzed borylation of halogenated pyridine precursors under similar conditions. This consistency supports the robustness of the synthetic approach for various substituted pyridine boronic esters.
Summary Table of Preparation Methods
| Step | Description | Typical Conditions | Notes |
|---|---|---|---|
| Halogenated precursor | 3-Bromopyridin-5-amine or equivalent | Commercially available or synthesized | Purity affects final yield |
| Borylation reagent | Bis(pinacolato)diboron | Stoichiometric or slight excess | Provides the boronic ester functionality |
| Catalyst | Pd(dppf)Cl2 or similar palladium catalyst | 1–5 mol% loading | Critical for cross-coupling efficiency |
| Base | Potassium acetate or potassium carbonate | 2–3 equivalents | Facilitates transmetallation |
| Solvent | 1,4-Dioxane, DMF, or THF | Anhydrous conditions preferred | Solubility and reaction kinetics impact |
| Temperature | 80–100°C | Controlled heating | Balances reaction rate and side reactions |
| Reaction time | 6–24 hours | Dependent on scale and conditions | Longer times improve conversion |
| Work-up and purification | Extraction, filtration, crystallization, or chromatography | Standard organic purification techniques | Achieves high purity (>98%) |
Q & A
Q. What is the primary synthetic application of the boronic ester group in this compound?
The boronic ester moiety enables Suzuki-Miyaura cross-coupling reactions , facilitating carbon-carbon bond formation with aryl/heteroaryl halides. Typical conditions include palladium catalysts (e.g., Pd(PPh₃)₄), a base (e.g., Cs₂CO₃), and inert atmospheres (N₂/Ar) in solvents like DMF or toluene. Reaction optimization often targets >80% yield with minimal side products .
Q. What analytical methods are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : Confirm regiochemistry and purity (e.g., δ ~1.3 ppm for tetramethyl groups in ¹H NMR).
- HPLC : Assess purity (>95% required for pharmaceutical intermediates).
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₈BN₂O₂: 229.14).
- IR spectroscopy : Detect functional groups (e.g., B-O stretches at ~1350 cm⁻¹) .
Q. How should researchers handle safety concerns during synthesis?
Use PPE (gloves, goggles) due to potential irritancy (R36/37/38). Work in fume hoods to avoid inhalation. Storage recommendations: dry, inert atmosphere at 2–8°C. Waste disposal must comply with halogenated solvent protocols .
Q. What are the compound’s potential applications in medicinal chemistry?
As a boronic acid precursor, it may serve as a building block for kinase inhibitors or PROTACs (proteolysis-targeting chimeras). The pyridin-3-amine group can enhance solubility and binding to biological targets like ATP-binding pockets .
Advanced Research Questions
Q. How can competing side reactions during Suzuki coupling be minimized?
Strategies include:
- Catalyst-ligand optimization : Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates.
- Temperature control : Maintain 80–100°C to balance reactivity vs. decomposition.
- Degassed solvents : Reduce oxidative side reactions (e.g., homocoupling).
- Real-time monitoring : TLC or HPLC-MS to detect intermediates .
Q. What mechanistic insights explain low yields in cross-coupling reactions?
Low yields (<50%) may arise from:
- Protodeboronation : Mitigated by adjusting pH (neutral to slightly basic conditions).
- Steric hindrance : Use bulkier ligands (XPhos) or microwave-assisted synthesis.
- Oxidative side reactions : Add radical scavengers (e.g., BHT) .
Q. How can computational methods aid in predicting reactivity?
DFT calculations (e.g., Gaussian 16) model transition states to predict coupling efficiency. Parameters include:
- Boron atom charge density : Higher density correlates with faster transmetallation.
- Solvent polarity effects : Simulate solvation energies in DMF vs. THF.
- Steric maps : Analyze spatial hindrance using Molinspiration tools .
Q. What experimental designs optimize reaction scalability?
Use split-plot factorial designs to test variables:
- Catalyst loading (0.5–5 mol%).
- Solvent ratio (DMF:H₂O from 3:1 to 10:1).
- Reaction time (12–48 hrs). Analyze via ANOVA to identify significant factors (p < 0.05) .
Q. How to resolve contradictions in spectroscopic data?
Example: Discrepant ¹³C NMR signals may arise from tautomerism or residual solvents. Solutions:
- Variable-temperature NMR : Identify dynamic processes.
- COSY/HSQC : Assign ambiguous peaks.
- Spiking experiments : Add authentic samples to confirm assignments .
Q. What strategies improve regioselectivity in subsequent functionalization?
- Directed ortho-metalation : Use the amine group to direct lithiation at C2/C4 positions.
- Protecting groups : Boc-protect the amine to prevent unwanted nucleophilic attack.
- Microwave irradiation : Enhance kinetic control in SNAr reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
